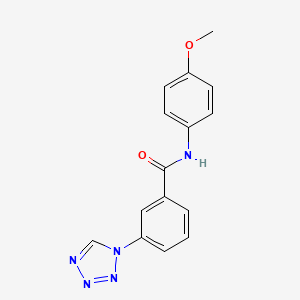

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide

CAS No.:

Cat. No.: VC10516483

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O2 |

|---|---|

| Molecular Weight | 295.30 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C15H13N5O2/c1-22-14-7-5-12(6-8-14)17-15(21)11-3-2-4-13(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |

| Standard InChI Key | HSOYIEZSTQDFAB-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Introduction

N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is a synthetic organic compound belonging to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, often explored for their biological and pharmacological properties. This specific compound integrates a methoxyphenyl group, a benzamide moiety, and a tetrazole ring, making it structurally unique and potentially significant in medicinal chemistry.

Structural Features:

-

Tetrazole Ring: A nitrogen-rich heterocyclic core contributing to its potential bioactivity.

-

Methoxyphenyl Group: Provides electron-donating properties, influencing reactivity and solubility.

-

Benzamide Moiety: Commonly associated with biological activity, particularly in enzyme inhibition.

Synthesis of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide

The synthesis typically involves:

-

Formation of the Tetrazole Ring: Achieved via cycloaddition reactions between azides and nitriles under controlled conditions.

-

Coupling with Benzamide: Using amide bond formation techniques, such as coupling reagents (e.g., EDC or DCC).

-

Introduction of the Methoxyphenyl Group: Through electrophilic substitution or direct functionalization.

The process requires precise temperature control and purification steps like recrystallization or chromatography.

Infrared (IR) Spectroscopy:

-

NH Stretch: ~3300 cm⁻¹

-

C=O Stretch (Amide): ~1650 cm⁻¹

-

Tetrazole Ring Vibrations: ~1550–1600 cm⁻¹

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

-

Methoxy group protons (~3.8 ppm)

-

Aromatic protons (~7–8 ppm)

-

Amide NH (~9 ppm)

-

-

¹³C NMR:

-

Methoxy carbon (~55 ppm)

-

Carbonyl carbon (~165 ppm)

-

Aromatic carbons (~120–150 ppm)

-

Biological Significance

Tetrazole derivatives like N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide are widely studied for their pharmacological activities due to their structural mimicry of carboxylic acids and bioisosteric properties.

Potential Applications:

-

Antimicrobial Activity:

-

Effective against Gram-positive and Gram-negative bacteria due to its nitrogen-rich structure.

-

-

Anti-inflammatory Properties:

-

The amide and tetrazole groups may inhibit enzymes like cyclooxygenase (COX).

-

-

Anticancer Potential:

-

Tetrazoles are known to interact with DNA or enzymes critical for cell proliferation.

-

-

Antifungal Activity:

-

Similar compounds have shown efficacy against fungal pathogens.

-

Research Findings

| Property/Activity | Details |

|---|---|

| Molecular Docking Studies | High binding affinity to enzyme active sites (e.g., COX, kinases). |

| Antimicrobial Screening | Exhibits inhibitory effects on bacterial strains like E. coli and S. aureus. |

| Cytotoxicity Assays | Shows selective toxicity against cancer cell lines with minimal side effects on normal cells. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume